

# JTV-519 (K201): A Technical Guide to Ryanodine Receptor Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Jtv-519 free base |           |  |  |  |
| Cat. No.:            | B1663253          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[3][4] Dysregulation of RyR2, the cardiac isoform, is implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), often leading to abnormal diastolic Ca2+ leak from the SR.[3][5] JTV-519 has been shown to mitigate this Ca2+ leak by promoting the closed state of the RyR2 channel, thereby preventing spontaneous Ca2+ sparks and subsequent arrhythmogenic events.[3][6] This technical guide provides an in-depth overview of the core pharmacology of JTV-519, focusing on its interaction with the ryanodine receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

## **Core Mechanism of Action: RyR2 Stabilization**

JTV-519 exerts its therapeutic effects by directly modulating the gating properties of the RyR2 channel.[3] It is believed to restore the stable conformation of RyR2 during its closed state, which is crucial for preventing the inappropriate release of Ca2+ from the sarcoplasmic reticulum during diastole.[3][6] This stabilization effectively reduces the open probability of the







channel, leading to a decrease in the frequency of Ca2+ sparks, which are localized Ca2+ release events that can trigger cellular arrhythmias.[3][6]

The precise molecular interactions underlying this stabilization are a subject of ongoing research. One prominent hypothesis involves the role of the FK506-binding protein 12.6 (FKBP12.6 or calstabin-2), a regulatory subunit that is known to stabilize the closed state of RyR2.[4] Some studies suggest that JTV-519 enhances the binding affinity of FKBP12.6 to the RyR2 channel, particularly in pathological conditions where this interaction is weakened, such as in heart failure.[4][7][8] However, other evidence indicates that JTV-519 can suppress spontaneous Ca2+ release and inhibit RyR2 activity independently of FKBP12.6, suggesting a direct interaction with the RyR2 channel itself.[9][10]

## **Signaling Pathway of JTV-519 Action**

The following diagram illustrates the proposed signaling pathway through which JTV-519 stabilizes the RyR2 channel and mitigates sarcoplasmic reticulum Ca2+ leak.





Inhibits

Click to download full resolution via product page

Proposed signaling pathway of JTV-519 action on RyR2.

## **Quantitative Data on JTV-519 Activity**

The following tables summarize key quantitative data from various studies investigating the effects of JTV-519.

## Table 1: Inhibition of SERCA by JTV-519

JTV-519 has been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1][11][12]



| Tissue          | Ca2+<br>Concentration | IC50 (μM) | Reference |
|-----------------|-----------------------|-----------|-----------|
| Cardiac Muscle  | 0.25 μΜ               | 9         | [1]       |
| Cardiac Muscle  | 2 μΜ                  | 19        | [1]       |
| Cardiac Muscle  | 200 μΜ                | 130       | [1]       |
| Skeletal Muscle | 0.25 μΜ               | 5         | [1]       |
| Skeletal Muscle | 2 μΜ                  | 13        | [1]       |
| Skeletal Muscle | 200 μΜ                | 104       | [1]       |

## Table 2: Effect of JTV-519 on [3H]Ryanodine Binding

[3H]ryanodine binding assays are used to assess the open state of the RyR channel. JTV-519 has been shown to inhibit [3H]ryanodine binding, indicating a stabilization of the closed state. [9][13]

| RyR2 Variant            | Condition    | Parameter                            | Value         | Reference |
|-------------------------|--------------|--------------------------------------|---------------|-----------|
| Wild-Type               | Control      | EC50 for Ca2+ activation             | 180 ± 16 nM   | [9]       |
| Wild-Type               | + 50 μM K201 | EC50 for Ca2+ activation             | 260 ± 2 nM    | [9]       |
| N4104K (CPVT<br>mutant) | Control      | Basal<br>[3H]ryanodine<br>binding    | 33.0 ± 1.6%   | [13]      |
| N4104K (CPVT mutant)    | + K201       | Basal<br>[3H]ryanodine<br>binding    | 11.3 ± 1.1%   | [13]      |
| N4104K (CPVT<br>mutant) | -            | IC50 for inhibition of basal binding | 59.7 ± 6.5 μM | [13]      |



## Table 3: Dose-Dependent Effects of JTV-519 on Sarcoplasmic Reticulum Ca2+ Leak

Studies have demonstrated a dose-dependent effect of JTV-519 on reducing SR Ca2+ leak.[2] [14]

| Cell Type              | Condition           | JTV-519<br>Concentration | Effect on SR<br>Ca2+ Leak | Reference |
|------------------------|---------------------|--------------------------|---------------------------|-----------|
| HL-1<br>Cardiomyocytes | Control (12%<br>O2) | 1 μΜ                     | 52% reduction             | [2][14]   |
| HL-1<br>Cardiomyocytes | Hypoxia (1% O2)     | 1 μΜ                     | 35% reduction             | [2][14]   |
| Failing Hearts         | -                   | 0.3 μΜ                   | No improvement            | [3]       |
| Failing Hearts         | -                   | 1 μΜ                     | Decline in response       | [3]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the effects of JTV-519 on ryanodine receptor function.

## **Measurement of Ca2+ Sparks in Cardiomyocytes**

This protocol describes the measurement of spontaneous Ca2+ release events (sparks) in isolated cardiomyocytes using confocal microscopy.[5][15][16]

#### Materials:

- Isolated cardiomyocytes
- Fluo-4 AM (calcium indicator)
- Pluronic F-127



- Tyrode's solution (composition in mM: 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES; pH 7.4)
- · Confocal microscope with line-scanning capabilities

#### Procedure:

- Cell Loading: Incubate isolated cardiomyocytes with 5  $\mu$ M Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution for 30 minutes at room temperature in the dark.
- De-esterification: Wash the cells with fresh Tyrode's solution and allow for an additional 30 minutes to ensure complete de-esterification of the dye.
- Imaging: Place the coverslip with loaded cells onto the stage of an inverted confocal microscope. Use a 488 nm laser line for excitation and collect emission at >505 nm.
- Data Acquisition: Use the line-scan mode of the confocal microscope to record fluorescence intensity along a single line within a cardiomyocyte at a rate of 1.5-2 ms per line for a total duration of 10-20 seconds.
- Data Analysis: Analyze the resulting line-scan images using specialized software to identify and quantify the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks.

## Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This protocol details the reconstitution of RyR2 channels into an artificial lipid bilayer for single-channel current recordings.[17][18]

#### Materials:

- Sarcoplasmic reticulum (SR) microsomes containing RyR2
- Phosphatidylethanolamine (PE) and phosphatidylserine (PS) in n-decane
- Bilayer chamber with two compartments (cis and trans) separated by a small aperture
- Ag/AgCl electrodes



- · Low-noise patch-clamp amplifier and data acquisition system
- Recording solutions (e.g., cis: 250 mM CsCl, 10 mM HEPES, pH 7.4; trans: 50 mM CsCl, 10 mM HEPES, pH 7.4)

#### Procedure:

- Bilayer Formation: Paint a solution of PE:PS (4:1) in n-decane across the aperture of the bilayer chamber to form a stable lipid bilayer.
- Vesicle Fusion: Add SR microsomes to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR2 channels.
- Recording: Apply a holding potential across the bilayer using the Ag/AgCl electrodes and record single-channel currents using the patch-clamp amplifier.
- Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open time, and conductance of the RyR2 channel in the presence and absence of JTV-519.

## [3H]Ryanodine Binding Assay

This assay quantifies the binding of radiolabeled ryanodine to RyR2, which is proportional to the channel's open state.[19][20][21][22]

#### Materials:

- Cardiac SR microsomes
- [3H]ryanodine
- Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)
- Varying concentrations of free Ca2+ (buffered with EGTA)
- Glass fiber filters
- Scintillation counter

#### Procedure:



- Incubation: Incubate SR microsomes with a fixed concentration of [3H]ryanodine (e.g., 2.5 nM) in the binding buffer with varying concentrations of free Ca2+ and in the presence or absence of JTV-519. The incubation is typically carried out at 37°C for 2-3 hours.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from total binding.

## **Experimental and Logical Workflows**

The following diagrams illustrate typical workflows for assessing the efficacy of RyR2 stabilizing compounds like JTV-519.

**Workflow for Assessing RyR2 Stabilizer Efficacy** 





Click to download full resolution via product page

Workflow for evaluating RyR2 stabilizing compounds.



### Conclusion

JTV-519 represents a significant pharmacological tool for the study and potential treatment of cardiac conditions arising from RyR2 dysfunction. Its ability to stabilize the closed state of the RyR2 channel and reduce diastolic Ca2+ leak has been demonstrated across a range of experimental models. While the precise molecular details of its interaction with the RyR2 complex, including the role of FKBP12.6, continue to be elucidated, the existing body of evidence strongly supports its classification as an RyR2 stabilizer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of JTV-519 and the development of novel RyR-targeted therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JTV-519 Wikipedia [en.wikipedia.org]
- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Ca<sup>2+</sup> sparks in cardiac myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. FKBP12.6-mediated stabilization of calcium-release channel (ryanodine receptor) as a novel therapeutic strategy against heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 11. medchemexpress.com [medchemexpress.com]
- 12. JTV-519 (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
- 16. Imaging Calcium Sparks in Cardiac Myocytes PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolated Cardiac Ryanodine Receptor Function Is Species Specific PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchmap.jp [researchmap.jp]
- 21. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTV-519 (K201): A Technical Guide to Ryanodine Receptor Stabilization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663253#jtv-519-ryanodine-receptor-stabilization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com